molecular formula C17H15FO B2778336 (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1566593-87-0

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2778336
CAS RN: 1566593-87-0
M. Wt: 254.304
InChI Key: BQWMTYNPYVGSAJ-KPKJPENVSA-N
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Description

“(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H15FO. It has an average mass of 254.299 Da and a monoisotopic mass of 254.110687 Da .


Synthesis Analysis

The compound can be synthesized by a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4-ethoxyacetophenone .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .


Chemical Reactions Analysis

The compound is a heavily -conjugated structure that is nearly planar . The angles involving the aromatic rings are nearly identical with little bend .


Physical And Chemical Properties Analysis

Several mechanical properties of prop-2-en-1-one based compounds have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Scientific Research Applications

Molecular Structure and Synthesis

Research has shown that compounds similar to "(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one" exhibit planar structures where phenyl groups and the prop-2-en-1-one linkage tend to be coplanar, facilitating intermolecular interactions such as hydrogen bonding. These interactions contribute to the stability of the crystal packing and are essential for the synthesis and crystallization processes. For instance, Butcher et al. (2007) and Salian et al. (2018) discussed the crystal packing stabilized by intermolecular interactions in related compounds, which is crucial for understanding their chemical behavior and potential applications in materials science (Butcher et al., 2007) (Salian et al., 2018).

Crystal Growth and Characterization

The growth and characterization of single crystals of compounds similar to "this compound" have been extensively studied. These studies provide insights into their optical properties, which are significant for applications in nonlinear optics and materials science. For example, Meenatchi et al. (2015) explored the crystal growth, structure, and optical properties, revealing valuable information about the band gap energy and molecular hyperpolarizability, which are critical for understanding the material's potential in optical applications (Meenatchi et al., 2015).

Nonlinear Optical (NLO) Properties

The NLO properties of compounds structurally related to "this compound" have been a subject of interest due to their potential in developing new NLO materials. These properties are critical for applications in laser technology, telecommunications, and information processing. Research by Shruthi et al. (2017) on a novel organic NLO material provides an example of how the synthesis and structural characterization contribute to understanding the NLO efficiency, which is fundamental for the development of advanced optical materials (Shruthi et al., 2017).

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWMTYNPYVGSAJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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